1-(4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through cyclization reactions involving appropriate dicarboxylic acid derivatives.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Attachment of the fluoropyrimidine group: This is typically done through nucleophilic aromatic substitution reactions, where the fluoropyrimidine is introduced onto the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-(4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the core structure and may have similar biological activities.
Fluoropyrimidine derivatives: Compounds with the fluoropyrimidine moiety may exhibit similar pharmacological properties.
Piperidine derivatives: These compounds are structurally related and may have overlapping applications in medicinal chemistry.
Uniqueness
1-(4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-14-11-22-20(23-12-14)29-16-7-9-24(10-8-16)19(28)13-1-3-15(4-2-13)25-17(26)5-6-18(25)27/h1-4,11-12,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHAKCQMZKOBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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